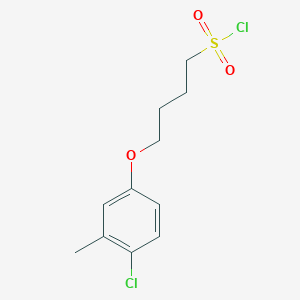

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride

説明

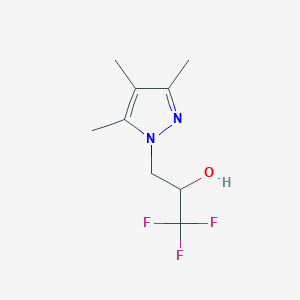

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1340044-27-0 . Its IUPAC name is 4-(4-chloro-3-methylphenoxy)-1-butanesulfonyl chloride . The InChI code for this compound is 1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3 .

Molecular Structure Analysis

The molecular weight of this compound is 297.2 . The molecular structure can be represented by the formula C11H14Cl2O3S . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Synthesis and Chemical Reactions

One-Pot Synthesis of Strain-Release Reagents

Research has developed a one-pot procedure for synthesizing strain-release reagents, such as 1-sulfonylbicyclo[1.1.0]butanes, from methyl sulfones and epichlorohydrin. This method, which can be applied on a gram scale, leads to highly valuable optically active strain-release reagents used in organic synthesis (Jung & Lindsay, 2022).

Quantification of Genotoxic Impurities

A LCMS/MS method was developed to quantify genotoxic impurities, specifically focusing on related compounds at ppm levels in pharmaceutical substances, showcasing the importance of precise analytical techniques in ensuring drug safety (Narayana Mbv et al., 2012).

Catalytic and Material Applications:

Nanosized N-sulfonated Brönsted Acidic Catalysts

Introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing the role of novel catalysts in facilitating efficient and green chemical syntheses (Goli-Jolodar et al., 2016).

Friedel-Crafts Sulfonylation

The use of ionic liquids as reaction media and catalysts for Friedel-Crafts sulfonylation reaction, illustrating how unconventional solvents can enhance reaction efficiency and selectivity (Nara et al., 2001).

Antimicrobial and Biological Applications

Synthesis of Sulfonyl Phenoxides

Sulfonyl phenoxides synthesized through O-sulfonylation showed moderate antimicrobial activity against Candida albicans, contributing to the search for new antimicrobial agents (Ovonramwen et al., 2021).

Material Science and Engineering

Cellulose Hydrolysis Catalysis

A study explored the use of chlorine-doped magnetic carbonaceous solid acid for hydrolyzing cellulose into sugars, demonstrating innovative approaches to biomass conversion and utilization (Hu et al., 2016).

生化学分析

Biochemical Properties

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation reactions, which involve the transfer of the sulfonyl group to amino acid residues in proteins. This interaction can alter the activity, stability, and function of the target proteins . The compound is known to interact with enzymes such as sulfonyltransferases, which facilitate the transfer of the sulfonyl group to specific substrates .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor instance, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . The sulfonylation of proteins by this compound can also result in the modification of protein-protein interactions and the regulation of signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as the modulation of enzyme activity and the regulation of metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds . It interacts with enzymes such as cytochrome P450s and sulfonyltransferases, which play a role in the biotransformation and detoxification of this compound . These interactions can affect metabolic flux and the levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound can accumulate in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall function within the cell .

特性

IUPAC Name |

4-(4-chloro-3-methylphenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHCQHREPCPQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCCS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)

![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)

![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)

![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)

![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)

![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)